3,4,5-Trifluorobenzenesulfonyl chloride
Overview
Description
The compound "3,4,5-Trifluorobenzenesulfonyl chloride" is a chemical that belongs to the class of organic compounds known as sulfonyl chlorides. These compounds are characterized by the presence of a sulfonyl group (SO2) attached to a benzene ring that is substituted with various functional groups. While the provided papers do not directly discuss 3,4,5-Trifluorobenzenesulfonyl chloride, they do provide insights into related compounds and their chemistry, which can be extrapolated to understand the properties and reactivity of 3,4,5-Trifluorobenzenesulfonyl chloride.
Synthesis Analysis
The synthesis of related sulfonyl chloride derivatives, such as 3-formylbenzenesulfonyl chloride, involves the conversion of corresponding benzaldehydes into aldehyde bisulfite adducts, followed by a reaction in the presence of Na2SO4 to yield the target compounds . This method could potentially be adapted for the synthesis of 3,4,5-Trifluorobenzenesulfonyl chloride by starting with an appropriately substituted benzaldehyde.
Molecular Structure Analysis
The molecular structure of sulfonyl chlorides is influenced by the substituents on the benzene ring. For instance, the presence of fluorine atoms, as seen in tetrafluorobenzenesulfenyl chloride, can affect the electronic distribution and steric hindrance within the molecule . This is also true for 3,4,5-Trifluorobenzenesulfonyl chloride, where the trifluoromethyl groups would contribute to the molecule's overall electronegativity and potentially impact its reactivity.
Chemical Reactions Analysis
Sulfonyl chlorides are known to react with various nucleophiles. For example, tetrafluorobenzenesulfenyl chloride reacts with olefins, ammonia, and aromatic compounds, indicating that it behaves as a typical sulfenyl chloride . Similarly, 3,4,5-Trifluorobenzenesulfonyl chloride would be expected to undergo reactions with nucleophiles, leading to the formation of sulfonamides, sulfones, and other derivatives.
Physical and Chemical Properties Analysis
The physical and chemical properties of sulfonyl chlorides are largely determined by their molecular structure. The presence of fluorine atoms can significantly alter properties such as boiling point, melting point, and solubility. For example, the introduction of trifluoromethyl groups into heteroaromatic compounds has been shown to affect their regioselectivity and functional group tolerance in reactions . The electronic effects of the fluorine atoms in 3,4,5-Trifluorobenzenesulfonyl chloride would likely influence its physical properties, such as volatility and reactivity, as well as its chemical properties, including acidity and stability.
Scientific Research Applications
Electrocatalytic Fluorination
3,4,5-Trifluorobenzenesulfonyl chloride is used in electrochemical fluorination processes. Sawamura et al. (2010) demonstrated its utility in the fluorination of organosulfur compounds, leading to fluorinated compounds with moderate to good yields. This process benefits from the easy separation and recyclability of the catalyst used (Sawamura, Kuribayashi, Inagi, & Fuchigami, 2010).
Activation of Hydroxyl Groups
Chang et al. (1992) explored the use of 4-fluorobenzenesulfonyl chloride, closely related to 3,4,5-trifluorobenzenesulfonyl chloride, for activating hydroxyl groups in polymeric carriers. This activation is crucial for the covalent attachment of biologicals to solid supports, enabling the preservation of biological function (Chang, Gee, Smith, & Lake, 1992).
Regioselective Trifluoromethylthiolation
In the field of heteroaromatic compound chemistry, Muta et al. (2019) demonstrated the regioselective C-H trifluoromethylthiolation of six-membered heteroaromatic compounds, using an additive like 2,4-dinitrobenzenesulfonyl chloride. This technique offers good yields and functional group tolerance, indicating the versatility of sulfonyl chloride derivatives in organic synthesis (Muta, Torigoe, & Kuninobu, 2019).
Pd-Catalyzed Direct Arylation
Sulfonyl chlorides, including halogenated variants, have been used in Pd-catalyzed direct arylation reactions. Skhiri et al. (2015) highlighted their use with heteroarenes, achieving moderate to high yields without cleaving C–Br bonds. This demonstrates their utility in creating complex organic compounds (Skhiri, Beladhria, Yuan, Soulé, Salem, & Doucet, 2015).
Synthesis of 2-Chloro-4-Fluoro-5-Nitrobenzenesulfonyl Chloride
Du et al. (2005) focused on synthesizing 2-chloro-4-fluoro-5-nitrobenzenesulfonyl chloride, a compound used in the preparation of pesticides. Their research offers an alternative synthesis route, showcasing the adaptability of sulfonyl chlorides in agricultural applications (Du, Chen, Zheng, & Xu, 2005).
Safety And Hazards
This compound is classified as a flammable liquid and can cause severe skin burns and eye damage. It is advised to avoid breathing its dust, fume, gas, mist, vapors, or spray. Protective clothing, gloves, and eye/face protection should be worn when handling this compound. In case of fire, appropriate extinguishing media should be used .
Future Directions
properties
IUPAC Name |
3,4,5-trifluorobenzenesulfonyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2ClF3O2S/c7-13(11,12)3-1-4(8)6(10)5(9)2-3/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HSEHKULCGSMHAE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1F)F)F)S(=O)(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2ClF3O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40381163 | |
Record name | 3,4,5-Trifluorobenzenesulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40381163 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,4,5-Trifluorobenzenesulfonyl chloride | |
CAS RN |
351003-43-5 | |
Record name | 3,4,5-Trifluorobenzenesulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40381163 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,4,5-trifluorobenzene-1-sulfonyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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